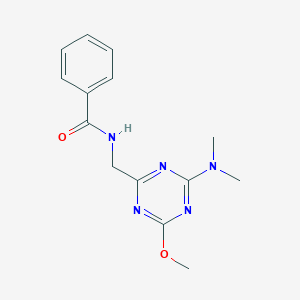

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms The compound also features a benzamide group, which is a benzene ring attached to an amide functional group

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJILPUSAKUVHCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide typically involves the reaction of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with benzamide. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Recent studies have highlighted several promising applications for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Case Study : In vitro studies demonstrated that derivatives of triazine compounds can induce apoptosis in cancer cell lines such as HCT116 and HeLa, with IC50 values indicating potent activity against these cells .

Antimicrobial Properties

The compound also shows potential antimicrobial activity:

- Evaluation Method : The antimicrobial efficacy is typically assessed using Minimum Inhibitory Concentration (MIC) tests against various bacterial strains.

- Findings : Some derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Structural Feature | Biological Activity | Notes |

|---|---|---|

| Triazine Core | Anticancer | Essential for interaction with biological targets |

| Dimethylamino Group | Enhances solubility | Improves bioavailability |

| Methoxy Group | Modulates activity | Influences binding affinity |

Potential Therapeutic Applications

Given its diverse biological activities, this compound could be explored for various therapeutic applications:

- Cancer Therapy : As a potential lead compound for developing new anticancer drugs.

- Antimicrobial Agents : For treating infections resistant to conventional antibiotics.

- Neurological Disorders : Due to its ability to interact with neurotransmitter systems.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-(dimethylamino)-6-methoxy-1,3,5-triazine: A precursor in the synthesis of the target compound.

Benzamide: Another precursor and a common structural motif in many biologically active compounds.

Other Triazine Derivatives: Compounds with similar triazine rings but different substituents, which may exhibit different chemical and biological properties.

Uniqueness

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the triazine and benzamide moieties, along with the dimethylamino and methoxy substituents, makes this compound versatile for various research and industrial purposes.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic compound that belongs to the class of triazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazine ring with dimethylamino and methoxy substitutions. The molecular formula is , and it has a molecular weight of approximately 264.3 g/mol. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This is particularly relevant in pathways involved in cancer cell proliferation and viral replication.

- Receptor Interaction : It may engage with cellular receptors, modulating signaling pathways that influence cell growth and survival.

- DNA/RNA Interaction : The compound has the potential to intercalate with DNA or RNA strands, thereby affecting transcription and translation processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related benzamide derivatives. For instance, compounds similar to this compound have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication .

Anticancer Activity

The anticancer potential of triazine derivatives has been documented in various studies. For example, some derivatives have demonstrated significant inhibition of cancer cell lines through mechanisms that include disruption of tubulin polymerization and modulation of apoptosis pathways. The IC50 values for these compounds often fall within the low micromolar range against various cancer cell lines .

Study on Antiviral Effects

In a study evaluating anti-HBV activity, a derivative structurally related to this compound was synthesized and tested. Results indicated that this compound effectively inhibited both wild-type and drug-resistant strains of HBV in vitro and in vivo using a duck HBV model .

Study on Anticancer Properties

Another investigation focused on the synthesis of triazine-based analogues for cancer therapy. The study found that certain derivatives exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial for tumor growth in specific cancers . The findings suggest that modifications to the triazine structure can enhance biological activity.

Data Summary

Q & A

Basic: What synthetic strategies are effective for preparing N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, and how do reaction parameters affect yield?

Answer:

The compound’s synthesis likely involves coupling a triazine derivative with a benzamide precursor. A validated approach uses 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), a reagent known for activating carboxylic acids to form amides under mild conditions . Key parameters include:

- Temperature : Reflux in polar aprotic solvents (e.g., acetone or THF) to ensure complete activation of intermediates.

- Stoichiometry : Excess triazine reagent (1.2–1.5 equiv.) improves coupling efficiency.

- Workup : Acidic or basic aqueous extraction removes unreacted reagents, as seen in analogous triazine-amide syntheses .

Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% depending on steric hindrance .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : The dimethylamino group (δ ~2.8–3.2 ppm for CH3) and methoxy triazine (δ ~3.8–4.0 ppm) are diagnostic. Benzamide protons appear as aromatic multiplets (δ ~7.4–8.1 ppm), with distinct splitting patterns due to substituents .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~346) .

Advanced: How can researchers address contradictions in reported bioactivity data for triazine-benzamide hybrids?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) to compare results. For example, triazine derivatives in pesticide studies showed variable herbicidal activity due to differences in plant species or application methods .

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. ethoxy groups) significantly alter binding affinity. Use SAR studies to isolate critical functional groups .

- Metabolic Stability : Evaluate compound stability in biological matrices (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic effects .

Advanced: What computational approaches predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase or kinase targets). The triazine ring’s electron-deficient nature may engage in π-π stacking or hydrogen bonding with active-site residues .

- MD Simulations : Assess binding stability over 50–100 ns trajectories. Focus on the benzamide moiety’s flexibility and its role in target engagement .

- QSAR Models : Train models using datasets of triazine derivatives to predict IC50 values or logP for lead optimization .

Advanced: How can researchers mitigate byproduct formation during large-scale synthesis?

Answer:

- Purification : Column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) removes common byproducts like unreacted triazine or hydrolyzed intermediates .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling and reduce reaction time, minimizing side reactions .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools, such as inline FTIR, to detect intermediates and adjust conditions dynamically .

Advanced: What are the challenges in crystallizing this compound for X-ray studies, and how can they be resolved?

Answer:

- Solubility Issues : The compound’s polar groups (dimethylamino, methoxy) may hinder crystallization. Screen solvents like DMF/water or acetone/ether for slow evaporation .

- Polymorphism : Use seed crystals from analogous triazine-benzamides to induce nucleation. For example, methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate crystallizes in monoclinic systems under similar conditions .

Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic environments?

Answer:

- Triazine Core : The electron-deficient 1,3,5-triazine ring undergoes nucleophilic substitution at the C-2 position. Methoxy and dimethylamino groups act as electron donors, modulating reactivity. DFT calculations show HOMO localization on the benzamide moiety, suggesting susceptibility to electrophilic attack .

- pH Sensitivity : The dimethylamino group (pKa ~8.5) protonates under acidic conditions, altering solubility and reactivity. Buffered conditions (pH 7–8) stabilize the neutral form during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.